Cas no 73101-78-7 (3-Ethoxy-2-methyl-6-nitropyridine)

3-Ethoxy-2-methyl-6-nitropyridine is a nitropyridine derivative characterized by its ethoxy and methyl substituents, which influence its reactivity and solubility properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the nitro group enhances its electrophilic character, making it suitable for further functionalization through reduction or substitution reactions. Its well-defined structure and stability under controlled conditions ensure consistent performance in synthetic applications. The compound is typically handled under standard laboratory precautions due to its potential sensitivity to heat and light. Proper storage and handling are recommended to maintain its integrity.
3-Ethoxy-2-methyl-6-nitropyridine structure
73101-78-7 structure
Product Name:3-Ethoxy-2-methyl-6-nitropyridine
CAS No:73101-78-7
MF:C8H10N2O3
MW:182.176601886749
CID:551648
PubChem ID:12875016
Update Time:2025-10-05

3-Ethoxy-2-methyl-6-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine,3-ethoxy-2-methyl-6-nitro-
    • 3-Ethoxy-2-methyl-6-nitropyridine
    • 3-Ethoxy-2-methyl-6-nitropyridin
    • 3-ethoxy-6-nitro-2-picoline
    • Pyridine,3-ethoxy-2-methyl-6-nitro
    • 73101-78-7
    • FT-0747168
    • OBDWATZMYGTZDJ-UHFFFAOYSA-N
    • SCHEMBL8326193
    • AKOS006308627
    • O10998
    • DTXSID70512120
    • SB54663
    • DB-082309
    • Inchi: 1S/C8H10N2O3/c1-3-13-7-4-5-8(10(11)12)9-6(7)2/h4-5H,3H2,1-2H3
    • InChI Key: OBDWATZMYGTZDJ-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC=C([N+](=O)[O-])N=C1C

Computed Properties

  • Exact Mass: 182.06900
  • Monoisotopic Mass: 182.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • PSA: 67.94000
  • LogP: 2.22010

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Additional information on 3-Ethoxy-2-methyl-6-nitropyridine

Comprehensive Overview of 3-Ethoxy-2-methyl-6-nitropyridine (CAS No. 73101-78-7): Properties, Applications, and Research Insights

3-Ethoxy-2-methyl-6-nitropyridine (CAS No. 73101-78-7) is a specialized organic compound belonging to the nitropyridine family. This heterocyclic molecule features a pyridine ring substituted with ethoxy, methyl, and nitro functional groups, making it a versatile intermediate in synthetic chemistry. Its molecular formula, C8H10N2O3, and unique structural properties have garnered attention in pharmaceutical and agrochemical research. The compound's nitro group and ethoxy moiety contribute to its reactivity, enabling applications in cross-coupling reactions and as a precursor for bioactive molecules.

Recent studies highlight the growing interest in 3-Ethoxy-2-methyl-6-nitropyridine due to its potential role in developing antimicrobial agents and photoactive materials. Researchers are exploring its utility in green chemistry protocols, aligning with the global push for sustainable synthesis methods. The compound's solubility in organic solvents (e.g., ethanol, DMSO) and stability under controlled conditions make it suitable for laboratory-scale applications. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to characterize its purity and structural integrity.

In the context of drug discovery, 3-Ethoxy-2-methyl-6-nitropyridine serves as a building block for nitrogen-containing heterocycles, which are prevalent in FDA-approved drugs. Its nitro group can be selectively reduced to amines, facilitating the synthesis of pyridine derivatives with enhanced bioactivity. This adaptability addresses frequent search queries such as "nitropyridine applications in medicine" and "pyridine-based drug intermediates." Additionally, its thermal stability (decomposition >200°C) ensures compatibility with high-temperature reactions.

From an industrial perspective, the compound's synthesis often involves nitration reactions of pre-functionalized pyridines, followed by purification via column chromatography. Manufacturers emphasize optimizing yield and minimizing byproducts, responding to the demand for high-purity chemical intermediates. Environmental considerations have also spurred interest in catalytic nitration methods, reducing reliance on traditional acid-based processes. These advancements align with searches for "eco-friendly nitropyridine synthesis" and "scalable heterocyclic production."

Emerging trends link 3-Ethoxy-2-methyl-6-nitropyridine to material science innovations, particularly in organic electronics. Its electron-withdrawing nitro group enhances charge transport properties, making it a candidate for semiconductor layers in OLEDs. This connection to "functionalized pyridines in optoelectronics" reflects broader industry shifts toward energy-efficient technologies. Computational chemistry studies further predict its potential in designing molecular sensors, addressing queries about "nitropyridine-based detection systems."

Quality control protocols for CAS No. 73101-78-7 typically involve GC-MS analysis and melting point determination (reported range: 45–48°C). Regulatory compliance focuses on safe handling practices, though it is not classified as hazardous under standard guidelines. Storage recommendations (2–8°C in amber vials) ensure long-term stability, a detail frequently searched by laboratory personnel. The compound's UV-Vis absorption spectrummax ~320 nm) also supports its use in photochemical studies.

In summary, 3-Ethoxy-2-methyl-6-nitropyridine exemplifies the intersection of structural versatility and multidisciplinary utility. Its relevance to pharmaceutical intermediates, sustainable chemistry, and advanced materials positions it as a compound of enduring scientific interest. Ongoing research continues to uncover novel applications, ensuring its prominence in peer-reviewed literature and industrial workflows alike.

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